Benzyl 2-amino-3-cyclohexylpropanoate
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Overview
Description
Benzyl 2-amino-3-cyclohexylpropanoate is an organic compound with the molecular formula C16H23NO2 It is a derivative of cyclohexanepropanoic acid and features an amino group and a benzyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-amino-3-cyclohexylpropanoate typically involves the esterification of cyclohexanepropanoic acid with benzyl alcohol in the presence of a suitable catalyst. The reaction is often carried out under reflux conditions to ensure complete conversion. The amino group can be introduced through reductive amination or other amination techniques using appropriate amine sources .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel may be employed to facilitate the esterification and amination reactions. The use of automated systems ensures consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-amino-3-cyclohexylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds are employed for nucleophilic substitution.
Major Products
The major products formed from these reactions include cyclohexylpropanoic acid derivatives, alcohols, and substituted benzyl compounds .
Scientific Research Applications
Benzyl 2-amino-3-cyclohexylpropanoate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical agent or drug precursor.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 2-amino-3-cyclohexylpropanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzyl ester group may participate in hydrophobic interactions. These interactions can influence various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanepropanoic acid derivatives: These compounds share the cyclohexylpropanoic acid backbone but differ in their ester or amine groups.
Benzyl esters: Compounds with benzyl ester groups exhibit similar reactivity and applications.
Uniqueness
Benzyl 2-amino-3-cyclohexylpropanoate is unique due to the combination of its cyclohexylpropanoic acid backbone, amino group, and benzyl ester. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C16H23NO2 |
---|---|
Molecular Weight |
261.36 g/mol |
IUPAC Name |
benzyl 2-amino-3-cyclohexylpropanoate |
InChI |
InChI=1S/C16H23NO2/c17-15(11-13-7-3-1-4-8-13)16(18)19-12-14-9-5-2-6-10-14/h2,5-6,9-10,13,15H,1,3-4,7-8,11-12,17H2 |
InChI Key |
SWKRJMMCFBZOGS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CC(C(=O)OCC2=CC=CC=C2)N |
Origin of Product |
United States |
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